Cas no 1007351-17-8 (3-Iodo-1H-pyrazole)

3-Iodo-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-Iodo-1H-pyrazole
- (3-iodopropyl)triethoxysilane
- (triethoxy)(3-iodopropyl)silane
- 3-iodopropyl(triethoxy)silane
- 3-iodopropyl-triethoxysilane
- 3-Iodopropyltriethoxysilane
- 3-iodopyrazole
- AGN-PC-00G26C
- CTK1F1898
- Silane, triethoxy(3-iodopropyl)-
- 3-Iodo-1H-pyrazole
- iodopyrazole
- 1H-Pyrazole, 3-iodo-
- iodo-pyrazole
- 5-iodopyrazole
- 3-Iodo-1H-pyrazole, AldrichCPR
- RUKDVLFJSMVBLV-UHFFFAOYSA-N
- STL415179
- SBB091657
- PB15017
- SB19879
- RP11
-
- MDL: MFCD01463487
- インチ: 1S/C3H3IN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
- InChIKey: RUKDVLFJSMVBLV-UHFFFAOYSA-N
- SMILES: IC1=C([H])C([H])=NN1[H]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 6
- 回転可能化学結合数: 0
- 複雑さ: 48.1
- トポロジー分子極性表面積: 28.7
3-Iodo-1H-pyrazole Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Keep in dark place,Inert atmosphere,2-8°C
3-Iodo-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I41970-1g |
5-Iodo-1H-pyrazole |
1007351-17-8 | 95% | 1g |
¥110.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I41970-250mg |
5-Iodo-1H-pyrazole |
1007351-17-8 | 95% | 250mg |
¥36.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I41970-25g |
5-Iodo-1H-pyrazole |
1007351-17-8 | 95% | 25g |
¥2478.0 | 2023-09-07 | |
Chemenu | CM397802-25g |
5-Iodo-1H-pyrazole |
1007351-17-8 | 95%+ | 25g |
$353 | 2023-01-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN467-5g |
3-Iodo-1H-pyrazole |
1007351-17-8 | 95+% | 5g |
758.0CNY | 2021-07-15 | |
1PlusChem | 1P0038Q7-25g |
5-Iodo-1H-pyrazole |
1007351-17-8 | 95% | 25g |
$242.00 | 2023-12-27 | |
Aaron | AR0038YJ-10g |
5-Iodo-1H-pyrazole |
1007351-17-8 | 95% | 10g |
$136.00 | 2023-12-16 | |
A2B Chem LLC | AB50479-10g |
5-Iodo-1H-pyrazole |
1007351-17-8 | 95% | 10g |
$101.00 | 2024-04-20 | |
1PlusChem | 1P0038Q7-1g |
5-Iodo-1H-pyrazole |
1007351-17-8 | 95% | 1g |
$13.00 | 2023-12-27 | |
eNovation Chemicals LLC | D747215-1g |
5-Iodo-1H-pyrazole |
1007351-17-8 | 95+% | 1g |
$65 | 2024-06-07 |
3-Iodo-1H-pyrazoleに関する追加情報
3-Iodo-1H-pyrazole (CAS No. 1007351-17-8): A Versatile Building Block in Modern Medicinal Chemistry
3-Iodo-1H-pyrazole (CAS No. 1007351-17-8) is a highly versatile compound that has gained significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique iodo-substituted pyrazole structure, offers a wide range of applications in the synthesis of bioactive molecules and drug discovery. The iodo substituent on the pyrazole ring provides a valuable handle for further functionalization, making it an essential intermediate in the development of novel therapeutic agents.
The pyrazole scaffold is well-known for its biological activity and has been extensively studied for its potential in treating various diseases. The introduction of an iodo group to the pyrazole ring not only enhances the compound's reactivity but also imparts unique properties that can be exploited in the design of new drugs. Recent research has highlighted the importance of 3-Iodo-1H-pyrazole in the synthesis of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
In the context of medicinal chemistry, 3-Iodo-1H-pyrazole serves as a key building block for the synthesis of more complex molecules. Its reactivity and functional group compatibility make it an ideal starting material for a variety of chemical transformations. For instance, the iodo group can be readily converted into other functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling. These reactions allow for the introduction of a wide range of substituents, thereby expanding the chemical space and potential biological activities of the resulting compounds.
One notable application of 3-Iodo-1H-pyrazole is in the development of anti-inflammatory agents. Pyrazoles are known to exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of an iodo substituent can enhance this activity by modulating the interaction between the compound and its target enzyme. Recent studies have shown that derivatives of 3-Iodo-1H-pyrazole can effectively inhibit COX-2, a key enzyme in the production of prostaglandins, which are major mediators of inflammation.
Another area where 3-Iodo-1H-pyrazole has shown promise is in anti-cancer drug development. Pyrazoles have been extensively studied for their ability to inhibit various cancer-related targets, such as protein kinases and histone deacetylases (HDACs). The introduction of an iodo group can enhance the potency and selectivity of these inhibitors, making them more effective in targeting cancer cells. For example, a recent study demonstrated that a derivative of 3-Iodo-1H-pyrazole exhibited strong inhibitory activity against HDAC6, a key enzyme involved in cancer cell proliferation and survival.
In addition to its applications in medicinal chemistry, 3-Iodo-1H-pyrazole has also been explored for its potential as an anti-viral agent. Pyrazoles have been shown to possess antiviral properties by interfering with viral replication processes. The presence of an iodo substituent can enhance this activity by improving the compound's ability to interact with viral proteins or enzymes. Recent research has identified several derivatives of 3-Iodo-1H-pyrazole that exhibit potent antiviral activity against various viruses, including influenza and herpes simplex virus (HSV).
The synthetic accessibility and functional versatility of 3-Iodo-1H-pyrazole make it an attractive starting material for researchers working on drug discovery projects. Its ability to undergo a wide range of chemical transformations allows for the rapid generation of diverse libraries of compounds, which can be screened for biological activity using high-throughput methods. This makes it an invaluable tool in the early stages of drug development, where identifying lead compounds with desirable properties is crucial.
Moreover, the physical and chemical properties of 3-Iodo-1H-pyrazole, such as its solubility and stability, are well-suited for use in various synthetic protocols. Its stability under different reaction conditions ensures that it can be used reliably in multi-step syntheses without degradation or loss of yield. This reliability is particularly important in large-scale production processes where consistency is paramount.
In conclusion, 3-Iodo-1H-pyrazole (CAS No. 1007351-17-8) is a highly valuable compound with a wide range of applications in modern medicinal chemistry and pharmaceutical research. Its unique structure and reactivity make it an essential building block for the synthesis of bioactive molecules with diverse biological activities. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents for treating various diseases.
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